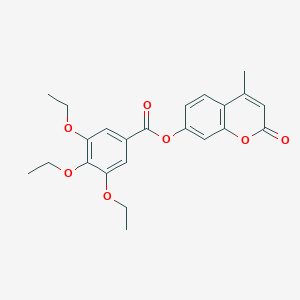
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, resulting in lower blood glucose levels.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors work by inhibiting the enzyme N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, which is responsible for the breakdown of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. By inhibiting N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, the levels of incretin hormones are increased, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. In addition, N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to improve beta-cell function, reduce oxidative stress, and decrease inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors in lab experiments has several advantages and limitations. One advantage is that these drugs are selective and potent inhibitors of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, making them ideal for studying the effects of incretin hormones on glucose metabolism. However, one limitation is that N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors. One area of interest is the potential use of these drugs in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors with fewer off-target effects. Finally, there is a need for long-term studies to assess the safety and efficacy of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors in the prevention of cardiovascular disease.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors involves several steps, including the preparation of the piperidinecarboxamide, the sulfonyl chloride, and the phenylboronic acid. These compounds are then combined in a reaction vessel and heated under reflux conditions to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these drugs can significantly improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to have a favorable safety profile with minimal side effects.
Eigenschaften
Molekularformel |
C26H28N2O3S |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-13-14-21(2)24(19-20)27-25(29)26(22-9-5-3-6-10-22)15-17-28(18-16-26)32(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
KKQHPMQNTGMQNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)

![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)






![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)